N'-hydroxy-1-oxidopyridin-1-ium-2-carboximidamide
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Overview
Description
N’-hydroxy-1-oxidopyridin-1-ium-2-carboximidamide is a chemical compound with the molecular formula C6H7N3O2 It is a derivative of pyridine, characterized by the presence of a hydroxy group and an oxidized nitrogen atom within the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-1-oxidopyridin-1-ium-2-carboximidamide typically involves the reaction of pyridine derivatives with hydroxylamine and oxidizing agents. One common method includes the use of pyridine-3-carboximidamide as a starting material, which is then reacted with hydroxylamine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of N’-hydroxy-1-oxidopyridin-1-ium-2-carboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The purity of the final product is ensured through various purification techniques such as crystallization, distillation, and chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-1-oxidopyridin-1-ium-2-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form the corresponding amine derivative.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted pyridine compounds.
Scientific Research Applications
N’-hydroxy-1-oxidopyridin-1-ium-2-carboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of N’-hydroxy-1-oxidopyridin-1-ium-2-carboximidamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of cell death in cancer cells .
Comparison with Similar Compounds
N’-hydroxy-1-oxidopyridin-1-ium-2-carboximidamide can be compared with other similar compounds, such as:
N-hydroxy-1-oxy-nicotinamidine: Similar in structure but with different substituents, leading to different chemical and biological properties.
Pyridine-1-oxide derivatives: These compounds share the oxidized nitrogen atom but differ in the position and nature of other functional groups.
The uniqueness of N’-hydroxy-1-oxidopyridin-1-ium-2-carboximidamide lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
N'-hydroxy-1-oxidopyridin-1-ium-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-6(8-10)5-3-1-2-4-9(5)11/h1-4,10H,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRUGGRWJFSFFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)C(=NO)N)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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